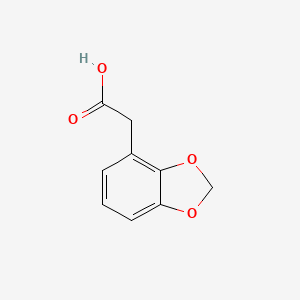

1,3-Benzodioxol-4-ylacetic acid

概要

説明

It is a white crystalline powder that is soluble in water and organic solvents. This compound is commonly used in scientific research due to its unique structure, which allows for intricate reactions, making it an invaluable tool for exploring new scientific territories.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxol-4-ylacetic acid typically involves the esterification of 3,4-(methylenedioxy)phenylacetic acid . One common method includes the following steps:

Esterification: The starting material, 3,4-(methylenedioxy)phenylacetic acid, is esterified using methanol and a strong acid catalyst such as sulfuric acid.

Hydrolysis: The ester is then hydrolyzed under basic conditions to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

化学反応の分析

Types of Reactions

1,3-Benzodioxol-4-ylacetic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

科学的研究の応用

Medicinal Chemistry Applications

1,3-Benzodioxol-4-ylacetic acid is primarily recognized for its therapeutic potential. Research indicates that derivatives of this compound exhibit a range of biological activities.

Antidiabetic Properties

Recent studies have highlighted the compound's ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion. This inhibition can lead to reduced blood glucose levels, making it a candidate for antidiabetic drug development. For example:

- Compound IIc demonstrated significant α-amylase inhibition with an IC50 value of 0.68 µM and effectively reduced blood glucose levels in diabetic mice from 252.2 mg/dL to 173.8 mg/dL after treatment .

| Compound | IC50 Value (µM) | Effect on Blood Glucose (mg/dL) |

|---|---|---|

| IIc | 0.68 | Reduced from 252.2 to 173.8 |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research suggests that certain derivatives may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

Agricultural Applications

This compound has shown promise as a plant growth regulator. A notable study involved the synthesis of auxin receptor agonists based on this compound, which promoted root growth in plants such as Arabidopsis thaliana and Oryza sativa .

Auxin Receptor Agonists

The development of auxin receptor agonists like K-10 has demonstrated significant effects on root development:

| Plant Species | Growth Promotion Effect |

|---|---|

| Arabidopsis thaliana | Significant |

| Oryza sativa | Significant |

Industrial Applications

In addition to its pharmaceutical uses, this compound serves as an important intermediate in industrial chemical synthesis.

Synthesis of Insecticide Synergists

The compound acts as a precursor in the synthesis of insecticide synergists, enhancing the efficacy of pyrethroid insecticides. Its ability to inhibit mixed-function oxidases makes it valuable in agricultural pest control .

Fragrance Industry

Due to its appealing aromatic properties, derivatives of 1,3-benzodioxole are widely used in the fragrance industry for their unique scent profiles.

Case Studies and Research Findings

Numerous studies have been conducted to explore the diverse applications of this compound:

Case Study: Continuous Acylation Process

A recent study optimized a continuous acylation process for synthesizing valuable compounds from 1,3-benzodioxole derivatives using recyclable catalysts . This method enhances sustainability by reducing waste and improving yield:

| Reaction Conditions | Conversion (%) | Yield (%) |

|---|---|---|

| Temperature: 100 °C | 71–73 | 61–62 |

| Catalyst: Aquivion SO3H |

作用機序

The mechanism of action of 1,3-Benzodioxol-4-ylacetic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to act as potent auxin receptor agonists, promoting root growth in plants by enhancing root-related signaling responses . The compound binds to the auxin receptor TIR1, leading to the activation of downstream signaling pathways that regulate root growth and development .

類似化合物との比較

Similar Compounds

1,3-Benzodioxole: This compound shares the methylenedioxy functional group but lacks the acetic acid moiety.

Phenylacetic Acid: Similar in structure but lacks the methylenedioxy group.

Indole-3-Acetic Acid: A plant hormone with a similar acetic acid moiety but different aromatic structure.

Uniqueness

1,3-Benzodioxol-4-ylacetic acid is unique due to its combination of the methylenedioxy group and the acetic acid moiety, which allows for a wide range of chemical reactions and biological activities. This dual functionality makes it a versatile compound in both chemical synthesis and biological research.

生物活性

1,3-Benzodioxol-4-ylacetic acid, a derivative of benzodioxole, has garnered attention for its diverse biological activities. This compound is part of a larger class of benzodioxole derivatives known for their pharmacological potential, including anti-inflammatory, anticancer, and insecticidal properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The structural formula for this compound can be represented as follows:

This compound features a benzodioxole moiety which contributes to its biological activity.

1. Anti-inflammatory Activity

Recent studies have demonstrated that compounds containing the benzodioxole structure exhibit significant inhibition of cyclooxygenase (COX) enzymes. For instance, synthesized derivatives of benzodioxole showed moderate activity against COX-1 and COX-2 enzymes, with some compounds achieving IC50 values as low as 0.725 µM against COX-1 . The compounds with halogen substitutions displayed enhanced COX inhibition compared to non-halogenated analogs.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| 4a | 1.45 | 3.34 |

| 3e | 0.219 (cytotoxic) | - |

| 3b | 8.90 | - |

These findings suggest that this compound and its derivatives may serve as potential anti-inflammatory agents.

2. Anticancer Activity

The anticancer potential of 1,3-benzodioxol derivatives has been extensively studied. For example, one study reported that a derivative showed selective cytotoxicity against A549 human lung adenocarcinoma cells through apoptosis induction . The in vitro assays indicated that certain derivatives could induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells.

| Compound | Cancer Cell Line | Apoptosis Induction (%) |

|---|---|---|

| 3b | A549 | 12.85 (at IC50) |

| Cisplatin | A549 | 4.46 (at IC50) |

This data highlights the potential of these compounds as targeted therapies for specific cancer types.

3. Insecticidal Activity

A study focused on the larvicidal properties of benzodioxole acids against Aedes aegypti, the vector for several viral diseases. The compound 3,4-(methylenedioxy) cinnamic acid demonstrated significant larvicidal activity with LC50 values of 28.9 µM . Importantly, this compound showed no cytotoxicity towards human peripheral blood mononuclear cells at concentrations up to 5200 µM.

| Compound | LC50 (µM) | LC90 (µM) |

|---|---|---|

| 3,4-(methylenedioxy) cinnamic acid | 28.9 ± 5.6 | 162.7 ± 26.2 |

These results indicate that benzodioxole derivatives could be valuable in developing new insecticides with reduced toxicity to non-target organisms.

Case Studies

Several case studies have explored the pharmacological effects of benzodioxole derivatives:

- Antidiabetic Potential : Research on benzodioxole carboxamide derivatives indicated a significant reduction in blood glucose levels in diabetic mice models . This suggests potential applications in managing diabetes.

- Schistosomicidal Activity : New derivatives were synthesized and evaluated for schistosomicidal effects, showing promising results that warrant further investigation .

特性

IUPAC Name |

2-(1,3-benzodioxol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-8(11)4-6-2-1-3-7-9(6)13-5-12-7/h1-3H,4-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLXDCHSJLNMGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC=CC(=C2O1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434844 | |

| Record name | 1,3-benzodioxol-4-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100077-49-4 | |

| Record name | 1,3-benzodioxol-4-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。